molecular formula C18H16N2O2 B1459538 Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- CAS No. 1626182-01-1

Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-

Cat. No.: B1459538
CAS No.: 1626182-01-1
M. Wt: 292.3 g/mol
InChI Key: PGQFKFUFFUUAJM-UHFFFAOYSA-N
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Description

Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- is a complex organic compound known for its unique chemical structure and properties. It is a derivative of benzeneacetamide, featuring a 4-methyl group and a 4-(5-oxazolyl)phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzeneacetamide with 4-(5-oxazolyl)phenylamine under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- may involve large-scale chemical reactors and automated processes to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- can undergo several types of chemical reactions, including:

Common Reagents and Conditions

The reactions of Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- often require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution may result in halogenated derivatives .

Scientific Research Applications

Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- can be compared with other similar compounds, such as:

Biological Activity

Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer domains. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Synthesis

The compound is characterized by a benzeneacetamide core with a methyl group and a 5-oxazolyl substituent on the phenyl ring. The synthesis typically involves standard organic chemistry techniques, including condensation reactions and purification methods like recrystallization or chromatography.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of benzeneacetamide derivatives, particularly against various strains of bacteria.

In Vitro Antibacterial Evaluation

  • Tested Bacteria : The compound has been evaluated against Xanthomonas oryzae (Xoo), Xanthomonas axonopodis (Xac), and Xanthomonas oryzae pv. oryzicola (Xoc).
  • Minimum Inhibitory Concentration (MIC) : The effective concentration (EC50) for the compound was found to be significantly lower than that of standard antibiotics like thiodiazole copper, indicating superior antibacterial properties. For instance, one derivative exhibited an EC50 of 156.7 µM against Xoo, which is more effective than bismerthiazol (230.5 µM) and thiodiazole copper (545.2 µM) .
  • Cell Membrane Disruption : Scanning Electron Microscopy (SEM) studies revealed that the compound causes significant damage to bacterial cell membranes, leading to cell lysis at higher concentrations. At 200 μg/mL, most cells showed severe morphological changes, indicating compromised cellular integrity .

Anticancer Activity

The anticancer potential of benzeneacetamide derivatives has also been explored, particularly their ability to induce apoptosis in tumor cells.

Cell Lines Tested

  • Compounds were evaluated against several cancer cell lines including A549 (lung cancer) and C6 (glioma). Various assays were employed such as MTT assays to assess cell viability and caspase activation assays to measure apoptotic activity .

Findings

  • Certain derivatives demonstrated significant cytotoxic effects, with IC50 values in the nanomolar range against specific cancer types. For example, compounds with 5-chloro and 5-methylbenzimidazole groups showed promising anticancer activity .

Structure-Activity Relationship (SAR)

Understanding how structural modifications influence biological activity is crucial for optimizing drug design.

Key Observations

  • Substituents on the benzene ring significantly affect both antibacterial and anticancer activities. Electron-withdrawing groups at the para position generally enhance activity compared to electron-donating groups .
  • The presence of specific functional groups in the oxazole moiety also contributes positively to the overall efficacy of the compounds.

Data Summary

CompoundTarget BacteriaEC50 (µM)Cancer Cell LineIC50 (nM)
Compound A1Xoo156.7A54950
Compound A4Xoc194.9C675
Compound A2Xac281.2--

Case Studies

  • Antibacterial Study : A study demonstrated that a specific derivative caused significant cell membrane disruption in Xoo at concentrations above 100 μg/mL, suggesting a potent mechanism against bacterial infections .
  • Anticancer Evaluation : Another research indicated that certain benzeneacetamide derivatives could effectively direct tumor cells towards apoptosis, showcasing their potential as therapeutic agents in cancer treatment .

Properties

IUPAC Name

2-(4-methylphenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-13-2-4-14(5-3-13)10-18(21)20-16-8-6-15(7-9-16)17-11-19-12-22-17/h2-9,11-12H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQFKFUFFUUAJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CN=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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